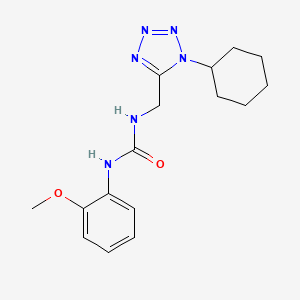

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

CAS No.: 921151-02-2

Cat. No.: VC4160453

Molecular Formula: C16H22N6O2

Molecular Weight: 330.392

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921151-02-2 |

|---|---|

| Molecular Formula | C16H22N6O2 |

| Molecular Weight | 330.392 |

| IUPAC Name | 1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C16H22N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,17,18,23) |

| Standard InChI Key | IADCLADIAWPSTE-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3CCCCC3 |

Introduction

Synthesis Pathway

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves:

-

Formation of Tetrazole Derivative: The tetrazole ring is synthesized via cyclization reactions involving azides and nitriles, followed by functionalization with a cyclohexyl group.

-

Urea Coupling Reaction: The tetrazole derivative is reacted with an isocyanate or carbamate precursor to introduce the urea functionality.

-

Final Substitution: The methoxyphenyl group is introduced through nucleophilic substitution or coupling reactions.

Potential Pharmacological Activity

The combination of a tetrazole moiety and urea backbone suggests potential applications in:

-

Enzyme Inhibition: Urea derivatives are known to inhibit enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stones .

-

Antimicrobial Activity: Tetrazoles have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial metabolic pathways .

-

Anti-inflammatory Potential: Molecular docking studies often reveal that urea derivatives interact with targets like COX enzymes, suggesting anti-inflammatory effects .

Structural Analogues

Compounds with similar structures have been explored for:

-

Anti-hypertensive effects via angiotensin receptor modulation (common for tetrazole-containing drugs).

Table 1: Comparative Binding Affinities of Urea Derivatives (Hypothetical Data)

| Compound | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | Urease | -7.8 | 12.5 |

| Thiourea (Reference) | Urease | -6.5 | 25.0 |

| Analog with Nitro Substitution | Urease | -8.2 | 10.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume